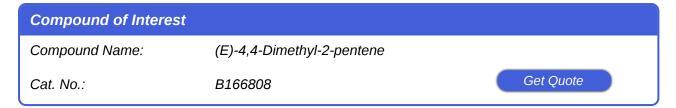


An In-depth Technical Guide to (E)-4,4-Dimethyl-2-pentene

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CAS Number: 690-08-4

This technical guide provides a comprehensive overview of **(E)-4,4-Dimethyl-2-pentene**, a key aliphatic hydrocarbon in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and reactivity.

Chemical and Physical Properties

(E)-4,4-Dimethyl-2-pentene, also known as trans-4,4-Dimethyl-2-pentene, is a flammable, colorless liquid.[1] Its structure, featuring a sterically hindered tert-butyl group adjacent to a trisubstituted double bond, makes it a subject of interest for investigating regioselective and stereochemical outcomes in various chemical reactions.[2]

Table 1: Physicochemical Properties of (E)-4,4-Dimethyl-2-pentene



Property	Value
CAS Number	690-08-4
Molecular Formula	C7H14
Molecular Weight	98.19 g/mol
Density	0.689 g/cm ³
Boiling Point	76-77 °C
Melting Point	-115.2 °C
Refractive Index	1.398

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(E)-4,4-Dimethyl-2-pentene**.

Table 2: Key Spectroscopic Data for **(E)-4,4-Dimethyl-2-pentene**

Spectroscopic Technique	Key Features
¹ H NMR	Signals corresponding to the vinyl, allylic, and tert-butyl protons with characteristic chemical shifts and coupling constants.
¹³ C NMR	Resonances for the sp ² and sp ³ hybridized carbon atoms, including the distinct signal for the quaternary carbon of the tert-butyl group.
Infrared (IR) Spectroscopy	C=C stretching vibration around 1670 cm ⁻¹ .
Mass Spectrometry (MS)	Molecular ion peak (M+) at m/z = 98, with a characteristic fragmentation pattern.

Experimental Protocols: Synthesis of (E)-4,4-Dimethyl-2-pentene



Several synthetic routes are available for the preparation of **(E)-4,4-Dimethyl-2-pentene**. The two primary methods are the dehydration of 4,4-dimethyl-2-pentanol and the isomerization of 4,4-dimethyl-1-pentene.

Dehydration of 4,4-Dimethyl-2-pentanol

This method involves the acid-catalyzed elimination of water from the corresponding secondary alcohol. The (E)-isomer is the thermodynamically more stable product and is thus favored.

- Materials: 4,4-dimethyl-2-pentanol, concentrated sulfuric acid (or other acidic catalyst like alumina), anhydrous sodium sulfate, distillation apparatus.
- Procedure:
 - In a round-bottom flask, place 4,4-dimethyl-2-pentanol.
 - Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
 - Gently heat the mixture to the reaction temperature to induce dehydration. The alkene product will distill as it is formed.
 - Collect the distillate, which is a mixture of the alkene and water.
 - Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
 - o Dry the organic layer over anhydrous sodium sulfate.
 - Purify the product by fractional distillation to obtain pure (E)-4,4-Dimethyl-2-pentene.

Isomerization of 4,4-Dimethyl-1-pentene

This industrial method involves the catalytic isomerization of the terminal alkene to the more stable internal alkene.

 Materials: 4,4-dimethyl-1-pentene, a suitable catalyst (e.g., a solid acid catalyst or a transition metal complex), reaction vessel.



• Procedure:

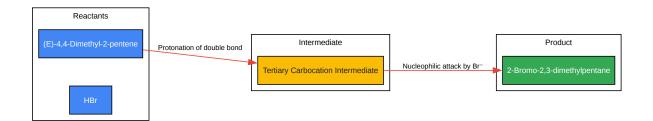
- The gaseous or liquid 4,4-dimethyl-1-pentene is passed over a heated catalyst bed.
- The reaction temperature and pressure are optimized to favor the formation of the (E)isomer.
- The product mixture is then cooled and the desired (E)-4,4-Dimethyl-2-pentene is separated by distillation.

Reactivity and Applications in Organic Synthesis

The presence of the double bond makes **(E)-4,4-Dimethyl-2-pentene** a versatile starting material for a variety of organic transformations. Its reactivity is a subject of interest in studying reaction mechanisms.

Electrophilic Addition of Hydrogen Halides

The addition of hydrogen halides, such as HBr, to **(E)-4,4-Dimethyl-2-pentene** is a classic example of an electrophilic addition reaction. The reaction proceeds via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule.



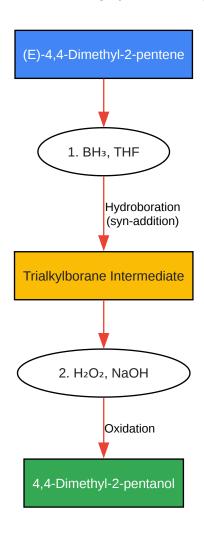
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Electrophilic addition of HBr to **(E)-4,4-Dimethyl-2-pentene**.

Hydroboration-Oxidation



Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. This reaction is highly useful in synthetic organic chemistry.



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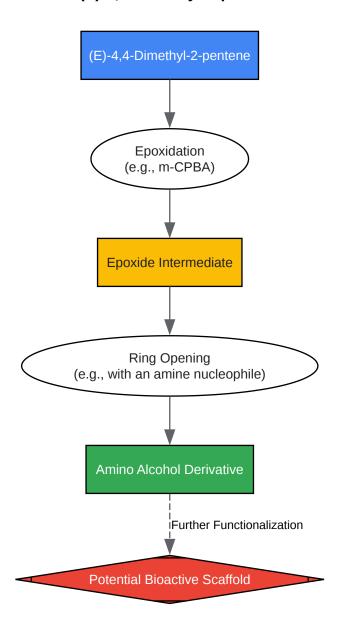
Hydroboration-oxidation of **(E)-4,4-Dimethyl-2-pentene**.

Relevance in Drug Development

While **(E)-4,4-Dimethyl-2-pentene** itself is not a therapeutic agent, its structural motifs and derivatives have relevance in medicinal chemistry. For instance, structurally related compounds are used as intermediates in the synthesis of metabolites of approved drugs. A notable example is the anticonvulsant drug Stiripentol, where a derivative of 4,4-dimethyl-1-penten-3-one serves as a precursor to its metabolites. This highlights the utility of the dimethylpentene scaffold in generating molecules with biological activity.



The following diagram illustrates a hypothetical synthetic pathway to a bioactive molecule based on the structural features of **(E)-4,4-Dimethyl-2-pentene**.



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Hypothetical synthesis of a bioactive scaffold.

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